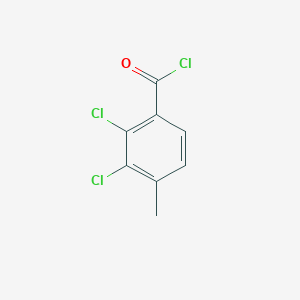![molecular formula C13H19BrN2O B8671287 1-[3-(4-Bromophenoxy)propyl]piperazine](/img/structure/B8671287.png)
1-[3-(4-Bromophenoxy)propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Bromophenoxy)propyl]piperazine is an organic compound with the molecular formula C13H18BrN2O. It is a derivative of piperazine, a chemical structure that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-[3-(4-Bromophenoxy)propyl]piperazine typically involves the reaction of 4-bromophenol with 1,3-dibromopropane to form 3-(4-bromophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(4-Bromophenoxy)propyl]piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(4-Bromophenoxy)propyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in affecting neurotransmission and cellular signaling .
Comparison with Similar Compounds
1-[3-(4-Bromophenoxy)propyl]piperazine can be compared with other similar compounds, such as:
1-(3-(4-Fluorophenoxy)propyl)piperazine: Similar structure but with a fluorine atom instead of bromine, leading to different chemical and biological properties.
1-(3-(4-Chlorophenoxy)propyl)piperazine:
1-(3-(4-Methylphenoxy)propyl)piperazine: The presence of a methyl group instead of a halogen atom results in different chemical behavior and uses.
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]piperazine |
InChI |
InChI=1S/C13H19BrN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2 |
InChI Key |
RHBYOMZYWBLCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-3,4-dihydro-2H-pyrano[2,3-d]pyridazine](/img/structure/B8671260.png)




![[6-(Benzyloxy)naphthalen-2-yl]methanol](/img/structure/B8671289.png)


![1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid](/img/structure/B8671320.png)
